1-(2-bromobenzyl)-4-piperidinol

Overview

Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves nucleophilic substitution reactions, reduction processes, and the formation of intermediates through condensation reactions. For instance, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to yield various substituted derivatives, demonstrating the reactivity and versatility of bromobenzyl-piperidine frameworks in synthetic chemistry (Mataka et al., 1992). Additionally, the synthesis of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate through Knoevenagel condensation highlights the potential methods for constructing similar bromobenzyl-piperidinol compounds (A. D. Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of bromobenzyl-piperidine derivatives is often characterized by specific conformational features and crystallographic data. For example, the crystallographic analysis of certain chemotherapeutic agents reveals differences in molecular conformations, suggesting that similar analyses for 1-(2-bromobenzyl)-4-piperidinol would provide insights into its structural attributes (Aamal A. Al-Mutairi et al., 2021).

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions, leading to the formation of biaryl compounds, as observed in reactions involving piperidin-2-ones with a bromobenzyl substituent. This reactivity indicates the potential for 1-(2-bromobenzyl)-4-piperidinol to undergo similar reactions, contributing to its versatility in chemical synthesis (G. Satyanarayana et al., 2008).

Physical Properties Analysis

The physical properties of piperidine derivatives can be studied through spectroscopic methods, including FT-IR, FT-Raman, NMR, and UV spectroscopy. These techniques provide comprehensive information on molecular vibrations, conformations, and electronic structures, as demonstrated in studies on related compounds (V. Vitnik & Ž. Vitnik, 2015).

Chemical Properties Analysis

The chemical properties of bromobenzyl-piperidine derivatives, such as reactivity, stability, and interaction with biological targets, can be inferred from studies on similar compounds. For example, the synthesis of mono- and dispirocyclotriphosphazenes with bromobenzyl pendant arms revealed insights into their spectroscopic properties and biological activities, suggesting areas of application for 1-(2-bromobenzyl)-4-piperidinol (Nur Güven Kuzey et al., 2020).

Scientific Research Applications

Synthesis of Enantioenriched Piperidinols

Homochiral α-dibenzylamino aldehydes, upon reaction with 4-butenylmagnesium bromide, yield anti-β-amino alcohols. These diastereoisomers are transformed into enantioenriched 2- and 2,6-substituted 3-piperidinols, highlighting the utility of such compounds in the synthesis of enantioenriched piperidinols with potential applications in medicinal chemistry and synthesis of bioactive molecules (J. Andrés, R. Pedrosa, & A. Pérez-Encabo, 2007).

Crystallographic and Theoretical Exploration

Analysis of crystal structures of chemotherapeutic agents derived from arylmethyl piperidine demonstrates significant insights into molecular conformations and intermolecular interactions. These findings contribute to the understanding of structure-activity relationships critical in drug design (Aamal A. Al-Mutairi et al., 2021).

Pharmacological Properties of Sila-Analogues

Research on sila-analogues of σ ligands derived from 1‘-organylspiro[indane-1,4‘-piperidine] shows their potential in studying various central nervous system receptors. This highlights the role of such compounds in pharmacological research, particularly in understanding receptor-ligand interactions (R. Tacke et al., 2003).

Biaryl Formation via Palladacycles

The formation of biaryl compounds through the reaction of piperidin-2-ones with palladium catalysts demonstrates the utility of 1-(2-bromobenzyl)-4-piperidinol derivatives in facilitating novel synthetic pathways for complex organic molecules (G. Satyanarayana & M. Maier, 2008).

Antimicrobial Activity of Ethyl 2-(4-Methylbenzylidene)-3-Oxobutanoate

Research involving the synthesis and characterization of compounds related to 1-(2-bromobenzyl)-4-piperidinol has shown antimicrobial activity, further emphasizing the role of such derivatives in the development of new antimicrobial agents (Ajay Kumar Kariyappa et al., 2016).

properties

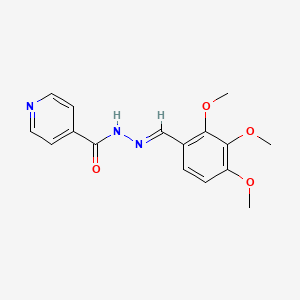

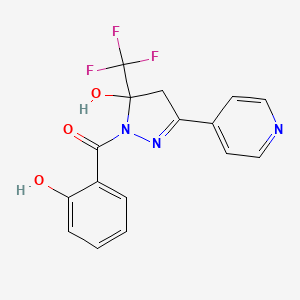

IUPAC Name |

1-[(2-bromophenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4,11,15H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOKSLAGJKQWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-benzyl)-piperidin-4-ol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5558013.png)

![6-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5558018.png)

![N-[4-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5558035.png)

![4-bromo-2-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B5558055.png)

![5-(3-bromophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5558059.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5558069.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558100.png)